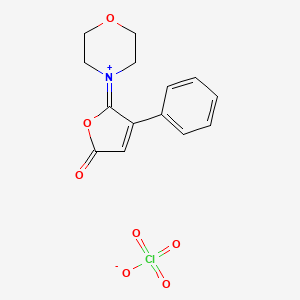![molecular formula C24H32N2O2S2 B14565856 N,N'-(Ethane-1,2-diyl)bis[N-methyl-4-(phenylsulfanyl)butanamide] CAS No. 61797-39-5](/img/structure/B14565856.png)
N,N'-(Ethane-1,2-diyl)bis[N-methyl-4-(phenylsulfanyl)butanamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis[N-methyl-4-(phenylsulfanyl)butanamide]: is a synthetic organic compound characterized by its unique structure, which includes an ethane-1,2-diyl backbone, N-methyl groups, and phenylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis[N-methyl-4-(phenylsulfanyl)butanamide] typically involves the reaction of ethylenediamine with N-methyl-4-(phenylsulfanyl)butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis[N-methyl-4-(phenylsulfanyl)butanamide] can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkyl halides, aryl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N,N’-(Ethane-1,2-diyl)bis[N-methyl-4-(phenylsulfanyl)butanamide] is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents .
Medicine: In medicine, N,N’-(Ethane-1,2-diyl)bis[N-methyl-4-(phenylsulfanyl)butanamide] has shown promise as a potential drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis[N-methyl-4-(phenylsulfanyl)butanamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(4-methylbenzenesulfonamide)
- N,N’-(Ethane-1,2-diyl)bis(benzamides)
- N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
Comparison: Compared to these similar compounds, N,N’-(Ethane-1,2-diyl)bis[N-methyl-4-(phenylsulfanyl)butanamide] is unique due to the presence of phenylsulfanyl groups. These groups impart specific chemical and biological properties to the compound, making it distinct from its analogs.
Properties
CAS No. |
61797-39-5 |
|---|---|
Molecular Formula |
C24H32N2O2S2 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
N-methyl-N-[2-[methyl(4-phenylsulfanylbutanoyl)amino]ethyl]-4-phenylsulfanylbutanamide |
InChI |
InChI=1S/C24H32N2O2S2/c1-25(23(27)15-9-19-29-21-11-5-3-6-12-21)17-18-26(2)24(28)16-10-20-30-22-13-7-4-8-14-22/h3-8,11-14H,9-10,15-20H2,1-2H3 |
InChI Key |
YDYVAPGKIWYYJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)C(=O)CCCSC1=CC=CC=C1)C(=O)CCCSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3,5-Bis(trifluoromethyl)anilino]-1lambda~6~,4,2-dithiazole-1,1(5H)-dione](/img/structure/B14565785.png)


![[2-(tert-Butylperoxy)-2-oxoethyl]phosphonic acid](/img/structure/B14565800.png)

![2,2-Dichloro-N-[1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B14565816.png)


![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}acetamide](/img/structure/B14565829.png)

![(E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-ethoxyphenyl)diazene](/img/structure/B14565845.png)


